molecular formula C7H10O B1258220 8-Oxabicyclo[3.2.1]octa-2-ene

8-Oxabicyclo[3.2.1]octa-2-ene

Cat. No.: B1258220
M. Wt: 110.15 g/mol
InChI Key: YONJKKFOFGYRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Bridged Bicyclic Ether Systems

Bridged bicyclic ethers are a prominent class of heterocyclic compounds characterized by two rings sharing two non-adjacent carbon atoms, with an oxygen atom incorporated into one of the bridges. These structures are prevalent in a wide array of biologically active natural products. The 8-oxabicyclo[3.2.1]octane framework, to which 8-oxabicyclo[3.2.1]octa-2-ene belongs, is a common core in many of these natural products. researchgate.net

The synthesis of bridged bicyclic ethers can be achieved through various strategies, including intramolecular Williamson ether synthesis, acid-catalyzed cyclization of unsaturated alcohols, and cycloaddition reactions. nih.gov A notable method for constructing the 8-oxabicyclo[3.2.1]octane skeleton is the formal [4+3] cycloaddition between a furan (B31954) and a cyclopropane (B1198618) derivative. researchgate.net This approach allows for the rapid assembly of the bicyclic core with a high degree of stereocontrol. The presence of the ether linkage in these systems not only imparts specific conformational constraints but also influences their chemical reactivity, often facilitating stereoselective transformations at adjacent positions.

Unique Structural Features and Conformational Aspects of this compound

The structure of this compound is distinguished by a seven-membered ring constrained by an oxygen bridge, which locks the molecule into a relatively rigid conformation. The molecule possesses a C-s symmetry, with a mirror plane passing through the oxygen atom and the midpoint of the C2-C3 double bond. researchgate.net This rigidity is a key feature that chemists exploit in stereocontrolled synthesis.

The conformational analysis of the 8-oxabicyclo[3.2.1]octane ring system reveals that the six-membered carbocyclic ring typically adopts a chair-like conformation, while the five-membered heterocyclic ring assumes an envelope-like shape. The introduction of the double bond at the C2-C3 position in this compound flattens a portion of the seven-membered ring. The inherent ring strain and the defined spatial arrangement of substituents on this scaffold are critical for its utility in asymmetric synthesis.

Compound Molecular Formula Key Structural Features
This compoundC₇H₁₀OBridged bicyclic ether, C2-C3 double bond

Significance as a Synthetic Scaffold for Complex Molecules

The this compound framework serves as a versatile and powerful scaffold in the synthesis of complex molecules, particularly natural products with pronounced biological activities. smolecule.com Its rigid structure allows for the predictable transfer of stereochemical information, and the embedded functionalities, such as the double bond and the ether oxygen, provide handles for further chemical manipulation.

A prominent example of its application is in the formal synthesis of (–)-englerin A, a potent and selective inhibitor of renal cancer cell growth. The synthesis utilized a Rh(II)-catalyzed [4+3] cycloaddition to construct the core 8-oxabicyclo[3.2.1]octa-2,6-diene system. nih.gov This key intermediate was then elaborated through a series of stereoselective transformations to achieve the target molecule.

Another notable application is the total synthesis of (±)-bruguierol A. In this synthesis, the 8-oxabicyclo[3.2.1]octane core was constructed via a novel Sc(OTf)₃-catalyzed intramolecular [3+2] cycloaddition of a cyclopropane 1,1-diester. researchgate.net This strategy highlights the adaptability of the bicyclic scaffold to various synthetic methodologies.

The reactivity of the this compound system can be finely tuned. For instance, derivatives such as 8-oxabicyclo[3.2.1]oct-6-en-2-one undergo highly stereoselective electrophilic additions and rearrangements, providing access to a variety of functionalized bicyclic compounds. scispace.com

Target Molecule Synthetic Strategy Involving 8-Oxabicyclo[3.2.1]octane Scaffold Key Transformation
(–)-Englerin AFormal synthesis starting from a furan and a diazoester.Rh(II)-catalyzed [4+3] cycloaddition to form an 8-oxabicyclo[3.2.1]octa-2,6-diene derivative. nih.gov
(±)-Bruguierol ATotal synthesis utilizing an intramolecular cycloaddition.Sc(OTf)₃-catalyzed intramolecular [3+2] cycloaddition of a cyclopropane 1,1-diester. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxabicyclo[3.2.1]oct-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-4-5-7(3-1)8-6/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONJKKFOFGYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Oxabicyclo 3.2.1 Octa 2 Ene and Its Derivatives

Strategies Involving Pyrylium (B1242799) Oxide Precursors

Pyrylium 3-oxide betaines are key intermediates in several synthetic routes to the 8-oxabicyclo[3.2.1]octane framework. These reactive species can be generated in situ and trapped with various dipolarophiles to construct the target bicyclic system.

Reactions with 4-Oxo-4H-pyrazole 1,2-Dioxide Derivatives and Acetylenedicarboxylates

A notable method involves the reaction of 3-methyl-5-phenyl-4-oxo-4H-pyrazole 1,2-dioxide with dimethyl acetylenedicarboxylate (B1228247) (DMAD). clockss.org This reaction, when conducted in refluxing benzene, yields an 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivative. clockss.org The proposed mechanism begins with a 1,3-dipolar cycloaddition of DMAD to the methyl nitrone group of the pyrazole (B372694) dioxide, forming an unstable 2,3-dihydroisoxazole derivative. This is followed by a rearrangement and subsequent loss of nitrous oxide to generate a pyrylium 3-oxide betaine (B1666868) in situ. This betaine then undergoes a cycloaddition with a second molecule of DMAD to afford the final product. clockss.org

Further studies have shown that reacting 3-methyl-5-phenyl-4-oxo-4H-pyrazole 1,2-dioxide with DMAD at room temperature in the presence of water and dichloromethane (B109758) leads to the formation of a stable hydrate (B1144303) intermediate, 3,4-bis(carbomethoxy)-8,8-dihydroxy-5-methyl-1-phenyl-2-oxa-6,7-diazabicyclo[3.2.1]octa-3,6-diene 7-oxide. clockss.org Heating this intermediate induces the loss of water and dinitrogen monoxide (N₂O), generating the reactive pyrylium 3-oxide, which can then be trapped by various alkynes to produce a range of 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. clockss.org

Table 1: Reaction of Pyrylium 3-Oxide Precursor with Various Alkynes clockss.org

Alkyne Product(s) Yield (%)
Dimethyl Acetylenedicarboxylate Dimethyl 3-methyl-2-oxo-1-phenyl-8-oxabicyclo[3.2.1]octa-3,6-diene-6,7-dicarboxylate 68
Methyl Propiolate Mixture of methyl 3-methyl-2-oxo-1-phenyl-8-oxabicyclo[3.2.1]octa-3,6-diene-6-carboxylate and methyl 3-methyl-2-oxo-1-phenyl-8-oxabicyclo[3.2.1]octa-3,6-diene-7-carboxylate 91 (mixture)
Diphenylacetylene Dimethyl 3-methyl-2-oxo-1,6,7-triphenyl-8-oxabicyclo[3.2.1]octa-3,6-diene-6,7-dicarboxylate 68

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered rings and has been extensively applied to the synthesis of 8-oxabicyclo[3.2.1]octane systems. wikipedia.org This reaction type involves a 1,3-dipole, such as a carbonyl ylide, reacting with a dipolarophile, typically an alkene or alkyne. wikipedia.org

Carbonyl ylides, often generated from the rhodium(II)-catalyzed decomposition of α-diazocarbonyl compounds, readily undergo cycloaddition with various dipolarophiles to yield oxabicyclic compounds. wikipedia.orgclockss.org The reaction of a carbonyl ylide with an alkene or alkyne, such as dimethyl acetylenedicarboxylate (DMAD), leads to the formation of the 8-oxabicyclo[3.2.1]octane skeleton. wikipedia.org The stereoselectivity of these cycloadditions can be high, providing a direct route to polysubstituted systems. clockss.org For instance, asymmetric 1,3-dipolar cycloadditions have been developed using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid, affording optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org

Oxidopyrylium ylides, which can be generated in situ from 3-hydroxy-4-pyrones, also serve as effective 1,3-dipoles in [5+2] cycloaddition reactions to form the 8-oxabicyclo[3.2.1]octane core. nih.gov While intermolecular cycloadditions can be challenging due to competing dimerization of the ylide, recent studies have shown that oxidopyrylium dimers can revert to the reactive ylide in situ, providing a clean source for cycloaddition. nih.gov

Metal-Catalyzed Cyclization and Annulation Approaches

Transition metal catalysis offers efficient and selective methods for constructing the 8-oxabicyclo[3.2.1]octa-2-ene ring system through various cyclization and annulation strategies.

Gold(I)-Catalyzed Oxonium/Prins-Type Cyclization from Enynols

Gold(I) catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. ugr.estdx.cat A notable application is the synthesis of 8-oxabicyclo[3.2.1]oct-2-enes from enynols via an oxonium/Prins-type cyclization. nih.gov In this process, a cationic gold(I) catalyst activates the alkyne moiety of a homoallylic alcohol containing a tethered alkyne. This activation facilitates an intramolecular attack by the hydroxyl group, generating a cyclic oxonium ion. This intermediate then undergoes an intramolecular Prins-type reaction, where the alkene attacks the oxonium ion, leading to the formation of the 8-oxabicyclo[3.2.1]oct-2-ene core. nih.gov This methodology provides a direct route to these bicyclic ethers under mild conditions. ugr.es

Rhodium(II)-Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Furans

Rhodium(II) carboxylates are effective catalysts for the decomposition of vinyldiazomethanes, generating rhodium carbenoid intermediates. researchgate.net In the presence of furans, these intermediates undergo a [3+4] annulation to produce 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. researchgate.net This reaction provides a general and versatile entry into this class of compounds. The choice of rhodium catalyst and solvent can influence the regioselectivity of the reaction, particularly when using vinyldiazomethanes with a single electron-withdrawing group. researchgate.net

Tandem Cyclopropanation/Cope Rearrangement Mechanisms

The rhodium(II)-catalyzed reaction between vinyldiazomethanes and furans is believed to proceed through a tandem cyclopropanation/Cope rearrangement mechanism. researchgate.netsqu.edu.om Initially, the rhodium carbenoid undergoes a cyclopropanation reaction with the furan (B31954) ring. The resulting divinylcyclopropane intermediate is unstable and readily undergoes a rsc.orgrsc.org-sigmatropic Cope rearrangement to furnish the thermodynamically more stable 8-oxabicyclo[3.2.1]octa-2,6-diene product. caltech.edugrafiati.com This tandem sequence allows for a high degree of regio- and stereocontrol in the formation of the bicyclic system. researchgate.net The development of asymmetric versions of this reaction, using chiral rhodium catalysts, has enabled the enantioselective synthesis of functionalized 8-oxabicyclo[3.2.1]octene derivatives. squ.edu.om

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of the 8-oxabicyclo[3.2.1]octane core, enabling the rapid assembly of the bicyclic system from simpler acyclic or cyclic precursors. These reactions often proceed with high regio- and stereoselectivity, establishing multiple stereocenters in a single step.

Diels-Alder Reactions for Oxabicyclic Framework Construction

The Diels-Alder reaction, a [4+2] cycloaddition, represents a classic and effective method for forming six-membered rings and can be adapted to synthesize the 8-oxabicyclo[3.2.1]octane skeleton. wikipedia.org This approach typically involves the reaction of a furan derivative, acting as the diene, with a suitable dienophile. The initial adduct can then undergo further transformations to yield the desired bicyclic system. For instance, the reaction of furan with tetrachlorocyclopropene (B25203) or tetrabromocyclopropene initially forms a Diels-Alder adduct that spontaneously rearranges to the bicyclo[3.2.1]octadiene nucleus. researchgate.net These adducts can be converted into versatile dibromoenone building blocks through silver-mediated hydrolysis. researchgate.net

The diastereoselectivity of these [4+2] cycloadditions is often high, with the dienophile attacking the diene from a specific face. researchgate.net For example, studies on 1,3-dienes incorporated into an 8-oxa- or 8-thiabicyclo[3.2.1]octane backbone showed that the reaction with N-phenylmaleimide resulted exclusively in products from a top-face attack. researchgate.net The exo/endo selectivity of these reactions is influenced by the substitution pattern of the diene system. researchgate.net

[4+3] Cycloadditions Utilizing Oxyallyl Cations

The [4+3] cycloaddition reaction between a 1,3-diene and an oxyallyl cation provides a direct route to seven-membered rings and is a key strategy for synthesizing the 8-oxabicyclo[3.2.1]octane framework. organicreactions.org This method is particularly effective when using furans as the diene component. scholaris.ca The oxyallyl cations are typically generated in situ from various precursors, such as α-haloketones or silyl (B83357) enol ethers. nih.govresearchgate.net

A significant advancement in this area is the development of asymmetric versions of this reaction. For example, diastereoselective intermolecular [4+3] cycloadditions between chiral 2-furylcarbinols and oxyallyl cations have been developed. scholaris.ca Deprotonation of the furylcarbinol's hydroxyl group with a divalent organometallic reagent followed by reaction with the oxyallyl cation can lead to high diastereomeric excesses. scholaris.ca Lewis acid-promoted cycloadditions of silyl enol ether acetals with dienes also generate the corresponding [4+3] cycloadducts. nih.gov Rhodium(II)-catalyzed [4+3] cycloadditions between furans and chiral diazoesters have also proven to be an elegant and enantioselective method for constructing the oxabicyclic core. nih.gov

Table 1: Examples of [4+3] Cycloaddition Reactions

Diene Oxyallyl Cation Precursor Catalyst/Conditions Product Yield Reference
Furan Tetrachlorocyclopropene Thermal Rearranged bicyclo[3.2.1]octadiene Not specified researchgate.net
Chiral 2-furylcarbinol Not specified Divalent organometallic reagent Unsymmetrical oxabicyclo[3.2.1]octenes Good (58-80%) scholaris.ca
Indole Silyl enol ether acetal Lewis acid Cyclohepta[b]indole Good to excellent nih.gov
2-Methyl-5-isopropyl-furan Chiral diazoester Rhodium(II) octanoate Bicyclic ester 57% nih.gov
3-Hydroxy-2-pyrone (Z)-3-acetoxy-1-(methylthio)-2-(triisopropylsilyloxy)-1-propene Tf2NH Functionalized seven-membered carbocycle 86% clockss.org

Intramolecular [5+2] Cycloadditions of Oxidopyrylium-olefin Systems

Intramolecular [5+2] cycloaddition reactions of oxidopyrylium-olefin systems offer a powerful and highly diastereoselective method for the synthesis of the 8-oxabicyclo[3.2.1]octane core. nih.govresearchgate.net This reaction involves the generation of a pyrylium 3-oxide betaine, which then undergoes an intramolecular cycloaddition with a tethered olefin. clockss.org This process constructs two new rings and up to three new stereogenic centers in a single step with high diastereoselectivity. nih.gov

The oxidopyrylium ylide can be generated from various precursors, including 6-acetoxypyranones. nii.ac.jp The reactivity and selectivity of the cycloaddition can be influenced by substituents on the pyranone ring. For example, the introduction of a trifluoromethyl group at the 2-position of the oxidopyrylium species has been studied. nii.ac.jp The nature of the tether connecting the olefin to the pyrylium precursor also plays a crucial role in the stereochemical outcome of the reaction. nih.gov

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions provide an efficient and atom-economical approach to complex molecules like 8-oxabicyclo[3.2.1]octanes by combining multiple transformations in a single pot without the isolation of intermediates.

C-H Oxidation/Oxa-Cope Rearrangement/Aldol (B89426) Cyclization

A notable tandem sequence for the construction of the 8-oxabicyclo[3.2.1]octane framework involves a C-H oxidation, an oxa- nih.govnih.gov Cope rearrangement, and an aldol cyclization. dntb.gov.uanih.govresearchgate.net This process is typically initiated by the oxidation of allylic silyl ethers, promoted by reagents such as tempo oxoammonium tetrafluoroborate (B81430) (T+BF4-), in the presence of a Lewis acid like zinc bromide (ZnBr2). dntb.gov.uanih.gov This generates a key intermediate that undergoes a rapid oxa-Cope rearrangement followed by an intramolecular aldol reaction to furnish the bicyclic product. dntb.gov.uanih.gov This methodology has been shown to be effective for a range of substrates, providing access to various substituted 8-oxabicyclo[3.2.1]octanes. researchgate.net

Derivatization from Pre-formed Bicyclic Systems

Another synthetic strategy involves the modification of a pre-formed bicyclic system. This approach allows for the introduction of various functional groups onto the 8-oxabicyclo[3.2.1]octane scaffold. For example, bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one can lead to highly substituted tribromo derivatives with high stereoselectivity. scispace.com Subsequent selective elimination of HBr can furnish further derivatized products. scispace.com Other derivatization methods include oxidation, reduction, and substitution reactions, which can be used to introduce a variety of functional groups onto the bicyclic core. smolecule.com For instance, the bromine atoms in 3,4-dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be substituted with other groups.

Functional Group Transformations and Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic chemistry where one functional group is converted into another, enabling the precise modification of molecular structures. solubilityofthings.comimperial.ac.uk These reactions are pivotal in the synthesis of complex molecules, allowing chemists to strategically alter a compound's reactivity and properties. solubilityofthings.com For the 8-oxabicyclo[3.2.1]octane framework, such transformations are crucial for elaborating the core structure into more complex target molecules. bham.ac.ukmontana.edu The strategic application of FGI allows for the introduction of new functionalities and the stereoselective manipulation of existing ones on the bicyclic system. montana.edu

Detailed research has explored the reactivity of derivatives of this compound, demonstrating a range of selective functional group transformations. A notable study focused on the electrophilic reactions of 8-oxabicyclo[3.2.1]oct-6-en-2-one, a ketone derivative of the core structure. scispace.com This research illustrates how the inherent electronic and steric properties of the bicyclic system can be exploited to achieve high selectivity in a series of interconversions. scispace.com

The initial transformation involved a highly stereo- and regioselective bromine addition across the double bond of the enone. scispace.com Further bromination under different conditions led to a tribromo derivative. scispace.com Subsequent functional group manipulations on these halogenated intermediates showcased selective reduction and elimination reactions. The ketone of the tribromo derivative was reduced exclusively to an endo-alcohol using sodium borohydride (B1222165). scispace.com Furthermore, selective elimination of hydrogen bromide (HBr) could be achieved using a base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), demonstrating chemospecificity in the dehydrohalogenation process. scispace.com These transformations highlight the ability to systematically modify the functional groups on the 8-oxabicyclo[3.2.1]octane skeleton. scispace.com

The following table summarizes these sequential functional group transformations performed on an 8-oxabicyclo[3.2.1]oct-6-en-2-one substrate. scispace.com

Starting MaterialReagent(s) and ConditionsProductYield (%)Reference
8-Oxabicyclo[3.2.1]oct-6-en-2-oneBr₂, CH₂Cl₂, -78°CA dibromo adduct64% scispace.com
The resulting dibromo adductBr₂, AcOH3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one75% scispace.com
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-oneNaBH₄3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol98% scispace.com
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olDBN, THF, 20°C3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol100% scispace.com

Reactivity and Mechanistic Investigations of 8 Oxabicyclo 3.2.1 Octa 2 Ene

Electrophilic Addition Reactions

The carbon-carbon double bond in 8-oxabicyclo[3.2.1]octa-2-ene is susceptible to attack by electrophilic reagents. These additions often proceed with high levels of regio- and stereoselectivity, influenced by the steric and electronic properties of the bicyclic system.

Regio- and Stereoselective Halogenation

The halogenation of 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives has been shown to be a highly stereoselective process. For instance, the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one in dichloromethane (B109758) at low temperatures proceeds with high stereo- and regioselectivity. scispace.com A subsequent bromination in acetic acid can convert the initial adduct into a tribromo derivative, also with high stereoselectivity. scispace.com These selective reactions are attributed to a combination of steric hindrance and the electronic influence of the homoconjugated carbonyl group. scispace.com

Specifically, two successive brominations of 8-oxabicyclo[3.2.1]oct-6-en-2-one have been reported to yield 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one with a high degree of stereoselectivity. scispace.com This tribrominated compound can be selectively reduced with sodium borohydride (B1222165) to furnish 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol. scispace.com Furthermore, selective elimination of one equivalent of hydrogen bromide from the tribromo ketone can lead to the formation of 3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol. scispace.com

The table below summarizes the halogenation products of 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives.

Starting MaterialReagentsProduct(s)Selectivity
8-Oxabicyclo[3.2.1]oct-6-en-2-one1. Br2, CH2Cl2, -78°C; 2. Br2, AcOH3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-oneHigh stereoselectivity
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-oneNaBH43-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olExclusive
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-oneBase3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-olSelective HBr elimination

Addition of Organoselenium Reagents

The addition of organoselenium reagents, such as phenylselenyl chloride (PhSeCl), to 8-oxabicyclo[3.2.1]oct-6-en-2-one also demonstrates high regio- and stereoselectivity. scispace.com The reaction, followed by α-ketone bromination and subsequent treatment with a base, leads to the selective formation of 7-(phenylseleno)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one. scispace.com The observed selectivities are attributed to both steric factors and the electronic effects of the homoconjugated carbonyl group, which can act as either an electron-withdrawing or electron-releasing group depending on the reaction's electronic demand. scispace.com

Cycloaddition Reactivity

The olefinic bond in this compound and its derivatives can participate in various cycloaddition reactions, providing access to more complex polycyclic systems.

Intermolecular [2+2] and [4+2] Cycloadditions

The allene (B1206475) moiety is a valuable partner in [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cyclobutane (B1203170) and cyclobutene (B1205218) rings. csic.es While specific examples involving this compound as the alkene partner in intermolecular [2+2] cycloadditions are not extensively detailed in the provided search results, the general reactivity pattern of alkenes suggests its potential participation in such reactions under thermal, photochemical, or microwave-induced conditions. csic.es

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for constructing six-membered rings with a high degree of stereocontrol. researchgate.net The reaction of furans with tetrahalocyclopropenes has been shown to produce 8-oxabicyclo[3.2.1]octadiene derivatives through a proposed initial Diels-Alder reaction followed by a rearrangement. researchgate.net This formal [4+3] cycloaddition process highlights the utility of furan (B31954) derivatives in synthesizing the 8-oxabicyclo[3.2.1]octane framework. researchgate.net

Cycloadditions with Alkynes and Alkenes

Derivatives of 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be synthesized through the in-situ generation of a 3-oxidopyrylium derivative, which then undergoes cycloaddition with alkynes. clockss.org For example, the reaction of a pyrylium (B1242799) 3-oxide precursor with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields an 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivative. clockss.org The reaction with unsymmetrical alkynes can lead to a mixture of regioisomers. clockss.org

The following table presents examples of cycloaddition reactions with alkynes to form 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one derivatives. clockss.org

Pyrylium Oxide PrecursorAlkyneProduct(s)YieldIsomer Ratio (8:9)
6Methyl propiolate8a and 9a91%11:9
6Diphenylacetylene8b and 9b85%11:9

Rearrangement Pathways

The strained nature of the 8-oxabicyclo[3.2.1]octane skeleton makes it susceptible to various rearrangement reactions, often triggered by acidic or basic conditions, leading to the formation of diverse carbocyclic and heterocyclic structures.

An unexpected rearrangement of 2-α-isopropyl-8-oxabicyclo[3.2.1]oct-6-ene has been reported to yield trans-3-hydroxy-4-isopropylcyclohex-1-enecarbaldehyde, a monoterpene known as 3-hydroxyphellandral. rsc.org This transformation highlights a novel rearrangement pathway for this bicyclic system.

Furthermore, derivatives of 8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones can undergo rearrangements mediated by triflic acid to produce methoxytropolones and furans. nih.gov This acid-mediated ring-opening provides a synthetic route to these valuable seven-membered ring compounds. Inspired by these findings, similar strategies involving oxidopyrylium cycloaddition chemistry and subsequent ring-opening have been explored for the synthesis of α-hydroxytropolones. nih.gov

Acid-Mediated Rearrangements (e.g., to Tropolones and Furans)

Derivatives of this compound can undergo acid-mediated rearrangements to yield valuable aromatic compounds like tropolones and furans. Specifically, 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, when treated with triflic acid, rearrange to form methoxytropolones. nih.govsigmaaldrich.com This transformation provides a synthetic route to methoxytropolones, which are recognized for their biological activities and serve as precursors for α-hydroxytropolones. nih.govasm.org

Interestingly, the nature of the substituents on the bicyclic framework dictates the reaction outcome. When the bicycle is substituted with dimethyl acetylenedicarboxylate, the major products are furans instead of tropolones. nih.govsigmaaldrich.com This divergence in reactivity highlights the subtle electronic effects that govern the rearrangement pathways. The proposed mechanism involves the protonation of the carbonyl group, followed by a cascade of bond migrations and rearrangements, ultimately leading to the aromatic products. cuny.edu

Table 1: Acid-Mediated Rearrangements of 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one Derivatives

Starting Material Reagent Product(s) Yield (%) Reference
3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones Triflic acid Methoxytropolones High nih.govsigmaaldrich.com
3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones derived from dimethyl acetylenedicarboxylate Triflic acid Furans Major product nih.govsigmaaldrich.com

Tiffeneau-Demjanov One-Carbon Ring Enlargement

The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgnumberanalytics.com In the context of the 8-oxabicyclo[3.2.1]octane system, this reaction has been applied to derivatives of the corresponding ketone, 8-oxabicyclo[3.2.1]octan-2-one. The reaction typically involves the treatment of an aminomethyl alcohol derivative with nitrous acid, which generates a diazonium ion intermediate. numberanalytics.comepfl.ch Subsequent rearrangement and loss of nitrogen gas lead to the ring-expanded ketone.

Studies on related 7-oxabicyclo[2.2.1]heptane systems have shown that the stereochemistry of the starting aminomethyl alcohol influences the regioselectivity of the ring expansion. epfl.ch For instance, the nitrosation of 2-endo-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-ol derivatives preferentially leads to the formation of 8-oxabicyclo[3.2.1]oct-6-en-2-one over its 3-one isomer. epfl.ch This selectivity is attributed to the migratory aptitude of the adjacent carbon atoms, which is influenced by the stereoelectronic effects of the oxa-bridge. epfl.ch

Photochemical Reactivity and Excited-State Behavior

The photochemical behavior of this compound and its derivatives has been investigated, revealing pathways to complex polycyclic structures. acs.orgacs.org

Photo-induced Transformations to Tricyclic Structures

Upon irradiation, certain derivatives of this compound can undergo intramolecular [2+2] photocycloadditions. For instance, 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones have been shown to rearrange to 2-alkyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-diones. amanote.com This transformation involves the formation of a new carbon-carbon bond between the C3 and C6 positions of the dienone system, leading to a highly strained tricyclic product. Such photochemical reactions provide a powerful tool for accessing unique and complex molecular architectures that are often difficult to prepare using conventional thermal methods. acs.org

Table 2: Photo-induced Transformations of 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one Derivatives

Starting Material Conditions Product Reference
5-Alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones UV irradiation 2-Alkyl-3-oxatricyclo[3.3.0.0²,⁸]octane-4,6-diones amanote.com

Chemo- and Stereoselective Reductions

The reduction of ketones within the 8-oxabicyclo[3.2.1]octane framework, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, can be achieved with high levels of chemo- and stereoselectivity. The choice of reducing agent plays a crucial role in determining the outcome of the reaction. For example, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one with sodium borohydride (NaBH₄) exclusively yields the corresponding 2-endo-ol. scispace.com This high stereoselectivity is attributed to steric hindrance, where the reducing agent preferentially attacks from the less hindered exo face of the carbonyl group. scispace.com

Such selective reductions are valuable for introducing new stereocenters and for the synthesis of more complex molecules derived from the 8-oxabicyclo[3.2.1]octane scaffold.

Table 3: Stereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-2-one Derivatives

Starting Material Reagent Product Stereoselectivity Reference
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one NaBH₄ 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol Exclusive scispace.com

Cross-Coupling Reactions of 8-Oxabicyclo[3.2.1]octanone Derivatives

The functionalization of the 8-oxabicyclo[3.2.1]octanone skeleton can be further expanded through modern cross-coupling methodologies, such as the Suzuki coupling.

Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. scirp.orgharvard.edumdpi.com In the context of 8-oxabicyclo[3.2.1]octanone derivatives, this reaction has been utilized to introduce aryl or vinyl groups onto the bicyclic framework. For instance, triflate derivatives of 8-oxabicyclo[3.2.1]octanone can be coupled with various boronic acids in the presence of a palladium catalyst to afford the corresponding substituted products. googleapis.com This methodology allows for the synthesis of a wide range of analogs with diverse substitution patterns, which is particularly useful in medicinal chemistry and materials science. scirp.org

Table 4: Suzuki Coupling of 8-Oxabicyclo[3.2.1]octanone Derivatives

Substrate Coupling Partner Catalyst Product Reference
(1R,5S)-2-Carbomethoxy-8-oxabicyclo[3.2.1]octanone triflate Aryl/vinyl boronic acids Pd catalyst Aryl/vinyl substituted 8-oxabicyclo[3.2.1]octanones googleapis.com

Sonogashira Couplings

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide (or triflate). wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This methodology allows for the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org

The general scheme for a Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, as shown below:

R¹–X + H–≡–R² → R¹–≡–R²

Where R¹ is a vinyl or aryl group, X is a halide (I, Br, Cl) or triflate (OTf), and R² can be a variety of organic substituents. wikipedia.org

Despite the broad utility of the Sonogashira reaction for the alkynylation of sp²-hybridized carbon centers, specific examples involving the this compound scaffold are not extensively reported in the surveyed chemical literature. While other cross-coupling methods like Stille couplings have been successfully applied to derivatives of 8-oxabicyclo[3.2.1]oct-2-ene, detailed studies on the Sonogashira reaction for this specific heterocyclic system remain limited. researchgate.net The successful application of this reaction would require a suitable precursor, such as a 2-halo- or 3-halo-8-oxabicyclo[3.2.1]octa-2-ene, to couple with a terminal alkyne under standard Sonogashira conditions.

Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the arylation or vinylation of alkenes through a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.org This reaction is highly valued for its ability to form substituted alkenes with high stereoselectivity. organic-chemistry.org

While direct Heck reactions on the parent this compound are not prominently documented, the reactivity of the bicyclic framework has been demonstrated using closely related derivatives. Specifically, research has shown that alkenyl nonaflates derived from 8-oxabicyclo[3.2.1]oct-6-en-3-ones can effectively participate in Heck coupling reactions. researchgate.net

In a notable study, a series of bicyclic alkenyl nonaflates were prepared from the corresponding 8-oxabicyclo[3.2.1]oct-6-en-3-ones. These nonaflates, which serve as vinyl triflate surrogates, were then subjected to Heck coupling conditions with methyl acrylate. The reactions proceeded under standard conditions, utilizing a palladium catalyst, to furnish the corresponding bicyclic dienes in satisfactory yields. researchgate.net This transformation demonstrates that the 8-oxabicyclo[3.2.1]octane skeleton is tolerant to palladium catalysis and that functionalization via the Heck reaction is a viable strategy for elaborating this scaffold. researchgate.net

The table below summarizes the findings from the Heck coupling of an 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative with methyl acrylate. researchgate.net

Substrate (Nonaflate)Coupling PartnerCatalyst SystemBaseSolventProductYield (%)
8-Oxabicyclo[3.2.1]oct-2-en-3-yl nonafluorobutanesulfonateMethyl acrylatePd(OAc)₂, dpppEt₃NAcetonitrile/DMFMethyl (E)-2-(8-oxabicyclo[3.2.1]octa-2,6-dien-3-yl)acrylate56

Data sourced from a study on the preparation and Heck couplings of nonaflates from 8-oxabicyclo[3.2.1]oct-6-en-3-ones. researchgate.net

This successful application of the Heck reaction on a closely related system suggests that, given an appropriate halo- or triflate-substituted precursor, this compound could also undergo similar palladium-catalyzed C-C bond-forming reactions.

Stereochemical Control in the Synthesis and Transformations of 8 Oxabicyclo 3.2.1 Octa 2 Ene

Asymmetric Synthesis Methodologies

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octa-2-ene derivatives has been approached through several strategic methodologies, each aiming to establish specific stereocenters with high fidelity.

Chiral Catalyst Systems (e.g., Rhodium(II) Carboxylates)

Chiral rhodium(II) carboxylates have emerged as powerful catalysts for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane frameworks. emory.edu These catalysts are particularly effective in mediating tandem cyclopropanation/Cope rearrangement reactions and 1,3-dipolar cycloadditions. emory.edunih.gov For instance, the reaction of vinyldiazomethanes with furans, catalyzed by chiral rhodium(II) prolinate derivatives, can produce highly functionalized 8-oxabicyclo[3.2.1]octene derivatives with excellent enantioselectivity. researchgate.net

One notable example is the use of dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh₂(S-TCPTTL)₄, in the 1,3-dipolar cycloaddition of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives. nih.gov This method provides cycloadducts containing the 8-oxabicyclo[3.2.1]octane ring system in up to 97% enantiomeric excess (ee). nih.gov The choice of the chiral ligand on the dirhodium(II) core is crucial for inducing high levels of asymmetry. mdpi.com The catalyst Rh₂(S-PTAD)₄ has also been studied for its potential in achieving highly enantioselective synthesis of these derivatives. emory.edu

A dual-catalyst system, combining a rhodium(II) complex with a chiral Lewis acid, has also been successfully employed in asymmetric 1,3-dipolar cycloadditions to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.orgnih.gov

Chiral Auxiliaries

The use of chiral auxiliaries represents another effective strategy for the asymmetric synthesis of 8-oxabicyclo[3.2.1]octene derivatives. researchgate.net In this approach, a chiral moiety is temporarily attached to one of the reactants to direct the stereochemical course of the key bond-forming reaction. After the desired stereochemistry is established, the auxiliary is removed.

For example, chiral auxiliaries such as (S)-lactate and (R)-pantolactone have been successfully used on the carbenoid component in rhodium(II)-catalyzed reactions to achieve high diastereoselectivity (82-95% de). researchgate.net The selection of the appropriate pantolactone enantiomer can control the diastereoselectivity of the resulting oxy-bridged adduct in Rh(II)-catalyzed [4+3] cycloadditions. nih.gov The rationale for this chirality transfer is the interaction between the carbonyl group of the pantolactone and the rhodium-carbenoid, which blocks one face of the carbene, leading to a selective attack. nih.gov

Enantioselective Desymmetrization Protocols

Enantioselective desymmetrization of meso or prochiral starting materials is a powerful strategy for accessing chiral 8-oxabicyclo[3.2.1]oct-6-en-3-ones. nih.gov This approach involves the selective reaction of one of two enantiotopic groups or faces in a symmetrical substrate, often mediated by a chiral catalyst or reagent.

One such method involves the oxidative cyclo-etherification of 4-hydroxycyclohept-2-enone using Koser's reagent [PhI(OH)OTs]. This reaction has been used to synthesize both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one. nih.govacs.org Another efficient method involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes, which yields enantiomerically pure 8-oxabicyclo[3.2.1]octanes. researchgate.net

Use of Homochiral Lithium Amide Bases

Chiral lithium amide bases can be utilized to perform enantioselective deprotonations, creating chiral enolates that can then react with electrophiles to form optically active products. researchgate.net While this method has been widely applied in asymmetric synthesis, its specific application to generate chiral this compound is less commonly documented compared to other systems like tropinone. researchgate.netorganicchemistrydata.orgiranchembook.ir However, the principle of using a chiral base to induce asymmetry by deprotonating a prochiral ketone is a well-established concept that could be applied to suitable precursors of the this compound skeleton.

Diastereoselective Control in Cycloadditions and Functionalizations

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis or functionalization of the this compound core.

Intramolecular [5+2] oxidopyrylium-alkene cycloadditions have been shown to be highly diastereoselective. nih.gov The presence of a chiral center on the tether connecting the oxidopyrylium and the alkene can direct the formation of new stereocenters in the bicyclic core with high selectivity. nih.gov Similarly, intermolecular [4+3] cycloaddition reactions between chiral 2-furylcarbinols and oxyallyl cations can proceed with high diastereomeric excess, providing access to unsymmetrical 8-oxabicyclo[3.2.1]octenes as single enantiomers. scholaris.ca The stereochemical outcome of these reactions is often influenced by chelation control. scholaris.ca

Functionalization of the existing 8-oxabicyclo[3.2.1]oct-6-en-2-one scaffold also proceeds with high stereoselectivity. For example, reduction of the ketone with sodium borohydride (B1222165) occurs stereoselectively due to steric hindrance, leading to the formation of the corresponding endo-alcohol. scispace.com

Regioselectivity in Electrophilic and Cycloaddition Reactions

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is a key consideration in the synthesis and transformation of this compound derivatives.

In electrophilic additions to 8-oxabicyclo[3.2.1]oct-6-en-2-one, the regioselectivity is influenced by the electronic properties of the homoconjugated carbonyl group. scispace.com For instance, the addition of benzeneselenyl chloride occurs with high regioselectivity, attributed to a "frangomeric effect" where the carbonyl group acts as an electron-releasing substituent. scispace.com Bromine addition is also highly regio- and stereoselective. scispace.com

In cycloaddition reactions, such as the [4+3] cycloaddition of furans with perhalocyclopropenes, the initial Diels-Alder adduct can undergo spontaneous rearrangement to yield the bicyclo[3.2.1]octadiene nucleus, demonstrating a high degree of regiochemical control. researchgate.net Furthermore, in [5+2] cycloadditions of pyrylium (B1242799) ylides with unsymmetrical alkynes, the regioselectivity of the addition can be influenced by the substituents on the alkyne, sometimes leading to a mixture of regioisomers. clockss.org

Advanced Spectroscopic and Computational Characterization of 8 Oxabicyclo 3.2.1 Octa 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structural details of 8-oxabicyclo[3.2.1]octa-2-ene derivatives. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as their spatial relationships, can be assembled.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical shift, integration, and coupling patterns of the hydrogen atoms. For instance, in derivatives of this compound, the vinyl protons typically appear as distinct multiplets in the olefinic region of the spectrum. The bridgehead protons and those on the saturated portion of the bicyclic system exhibit complex splitting patterns due to their fixed spatial orientations. acs.org The chemical shifts are influenced by the presence of substituents, which can cause significant deshielding or shielding effects. cuny.edu

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms or functional groups. In derivatives like 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one, the carbonyl carbon exhibits a characteristic downfield shift, while the olefinic carbons resonate in the mid-range of the spectrum. scispace.com

DEPT: DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information, combined with the ¹³C NMR data, allows for the unambiguous assignment of each carbon signal, which is crucial for a complete structural determination. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound/DerivativeNucleusChemical Shift (δ) ppmMultiplicity/Coupling Constant (J) Hz
8-Oxabicyclo[3.2.1]oct-2-ene derivative ¹H2.32s
¹H4.04s
¹H7.18s
¹H7.23s
¹H7.24 - 7.45m
¹³C27.0
¹³C56.8
¹³C122.4
¹³C122.7
¹³C128.0
¹³C128.6
¹³C128.9
¹³C135.4
¹³C143.6
¹³C143.9
¹³C158.4
¹³C158.9
¹³C169.9

Data sourced from studies on various derivatives of the parent compound. nih.gov

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms and the stereochemical relationships within the this compound framework. acs.org

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems throughout the molecule. This is particularly useful for identifying adjacent protons on the bicyclic ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This experiment is crucial for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. rsc.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry of the molecule, such as the exo or endo orientation of substituents on the bicyclic frame. acs.org For example, NOESY correlations can help to establish the spatial relationship between the bridgehead protons and adjacent substituents. researchgate.net

1D NMR (¹H, ¹³C, DEPT)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features. For example, derivatives containing a carbonyl group will exhibit a strong absorption band in the region of 1680-1750 cm⁻¹. The presence of a carbon-carbon double bond (C=C) within the ring is indicated by a characteristic stretching vibration, while the ether linkage (C-O-C) also gives rise to a distinct absorption band. clockss.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)
C=O (carbonyl)1680 - 1750
C=C (alkene)~1640
C-O (ether)1050 - 1250

Data compiled from various sources on derivatives of the parent compound. clockss.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the unambiguous determination of the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 8-azabicyclo[3.2.1]oct-2-ene, a related compound, the mass spectrum shows a characteristic fragmentation pattern that can help in its identification. nist.govaip.org The fragmentation of the molecular ion can reveal stable fragments that are characteristic of the bicyclic ring system. libretexts.org

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. researchgate.net For several derivatives of the 8-oxabicyclo[3.2.1]octane framework, X-ray crystallography has been instrumental in confirming their structures and stereochemical configurations. rsc.orgclockss.org

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral derivatives of this compound, chiroptical spectroscopy techniques such as circular dichroism (CD) are employed to determine the absolute configuration of the molecule. researchgate.net The experimental CD spectrum is often compared with theoretical spectra calculated using computational methods to assign the absolute stereochemistry of the enantiomers. researchgate.net This is particularly important for understanding the biological activity of chiral molecules, which can vary significantly between enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules. mdpi.com For complex structures like bicyclo[3.2.1]octanoid neolignans, the assignment of absolute stereochemistry is often challenging. While traditionally done through empirical comparisons of optical rotation or ECD data with related molecules, this approach can lead to misassignments if the chromophoric systems are not identical. researchgate.net

A more reliable method involves the use of quantum chemical calculations to predict the ECD spectra for different stereoisomers. The comparison of the experimental ECD spectrum with the computationally generated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netnih.govorcid.org This combined experimental and theoretical approach has been successfully used to determine the absolute configurations of numerous complex natural products containing bicyclic systems. researchgate.netnih.gov For instance, in the structural elucidation of bicyclo[3.2.1]octanoid neolignans from Ocotea aciphylla, ECD data, assisted by density functional theory (DFT) calculations, was crucial for assigning the absolute configurations. nih.gov

Table 1: Application of ECD in Stereochemical Analysis

Compound Type Method Purpose Reference
Bicyclo[3.2.1]octane neolignans Experimental ECD combined with quantum chemical calculations Unambiguous assignment of absolute configuration researchgate.netnih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, serves as a robust alternative to ECD for stereochemical analysis. bruker.comru.nl VCD is particularly sensitive to the stereochemistry of complex molecules and can be less prone to errors arising from chromophore differences that sometimes complicate ECD analysis. researchgate.net

For bicyclo[3.2.1]octane systems, VCD spectroscopy has been presented as a more reliable and sensitive technique for stereochemical investigations than ECD. researchgate.net The process involves recording the experimental VCD spectrum of the molecule and comparing it to spectra predicted by quantum chemical calculations (often using DFT) for all possible stereoisomers. The excellent agreement between an experimental spectrum and one of the calculated spectra allows for confident assignment of the absolute configuration. researchgate.netnih.gov This methodology has proven powerful in the study of complex natural products and chiral molecules in solution. researchgate.netbruker.comamazonaws.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and electronic properties of this compound.

Quantum Chemical Calculations for Stereochemical Analysis

As highlighted in the ECD and VCD sections, quantum chemical calculations are central to modern stereochemical analysis. mdpi.com By computing the chiroptical properties (like ECD and VCD spectra) for possible isomers of a molecule, a direct comparison with experimental data can lead to a definitive structural assignment. researchgate.netnih.gov DFT is a commonly used method for these calculations. ru.nl The reliability of this approach has been confirmed in numerous studies, including the analysis of bicyclo[3.2.1]octane neolignans, where the calculated data showed high consistency with experimental findings. researchgate.netnih.govmdpi.com

Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in shedding light on the complex reaction mechanisms involving the 8-oxabicyclo[3.2.1]octane framework. acs.org For instance, DFT and SCS-MP2 calculations have provided insights into the mechanisms and stereoselectivity of triflic acid-mediated rearrangements of substituted 8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones. acs.org Computational studies have also been used to corroborate proposed mechanisms for the formation of the 8-oxabicyclo[3.2.1]oct-2-ene skeleton, such as the transannular ring-opening of a bromonium ion intermediate. dokumen.pub The interception of oxyallyl cations by furans to furnish 8-oxabicyclo[3.2.1]octanones via intermolecular [4+3] cycloadditions has also been a subject of mechanistic study. ethz.ch Mechanistic pathways for ene reactions, which can lead to related oxabicyclic systems, have also been evaluated using various levels of theory, including B3LYP. rsc.orgresearchgate.net

Analysis of Electronic Effects (e.g., Homoconjugation)

The unique bridged structure of this compound gives rise to interesting electronic effects, most notably homoconjugation. This is the interaction of non-conjugated π-systems through space or through intervening sigma bonds. In derivatives such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, the homoconjugated carbonyl group exhibits a dual nature. scispace.com Depending on the electronic demand of the reaction intermediates or transition states, it can act as either an electron-withdrawing or an electron-releasing group. scispace.comresearchgate.net This electronic flexibility has a profound influence on the molecule's reactivity and selectivity in electrophilic reactions. scispace.com The high reactivity of certain oxabicyclo[3.2.1]octane derivatives as dienophiles in Diels-Alder reactions is also attributed in part to homoconjugation effects, alongside ring strain. nih.gov

Table 2: Infrared Spectroscopic Data for 8-Oxabicyclo[3.2.1]octa-3,6-dienone Derivatives

Compound Key IR Peaks (cm⁻¹) Description Reference
(±)-(1S,5S)-3-methoxy-6-(2,3,4-trimethoxy-6-methylphenyl)-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one 1712 (s), 1610 (m) C=O stretch, C=C stretch acs.org

Reactivity Predictions and Selectivity Rationalization

Computational studies are crucial for predicting reactivity and rationalizing the observed selectivity in reactions involving this compound. The high stereoselectivity observed in reactions like the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one is attributed to a combination of steric factors and the electronic effects of the homoconjugated carbonyl group. scispace.com Theoretical analysis can model these interactions and predict the most likely reaction outcomes. For instance, in cycloisomerization reactions, stereochemical analysis based on orbital interactions can explain why one reaction pathway is favored over another, thus rationalizing the observed product selectivity. ethz.ch This predictive power is essential for designing efficient and selective synthetic routes toward complex molecules incorporating the 8-oxabicyclo[3.2.1]octane core.

Applications of 8 Oxabicyclo 3.2.1 Octa 2 Ene As a Key Synthon in Organic Synthesis

Construction of Polyoxygenated Building Blocks

8-Oxabicyclo[3.2.1]oct-6-en-3-ones, closely related to 8-oxabicyclo[3.2.1]octa-2-ene, are valuable scaffolds for creating chiral, polyoxygenated building blocks essential for natural product synthesis. nih.gov These scaffolds possess well-defined stereochemical features that can be manipulated to produce a variety of stereocenters. nih.gov Methods to synthesize these building blocks enantioselectively include asymmetric cycloaddition reactions and desymmetrization protocols. nih.gov

One notable transformation is the osmium tetraoxide-catalyzed vic-dihydroxylation of 8-oxabicyclo[3.2.1]oct-6-en-3-one, which, after acetonidation, yields a single stereoisomer of (1R,5S,6S,7R)-6,7-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one. oup.com Subsequent Baeyer-Villiger oxidation of this ketone provides a key lactone intermediate, 2-(2,3-O-isopropylidene-B-ribofuranosyl)acetic acid lactone, a precursor for chiral C-nucleosides. oup.com

Furthermore, the strategic functionalization of the 8-oxabicyclo[3.2.1]octane framework allows for the introduction of multiple oxygen-containing functional groups, leading to the synthesis of complex polyols and other highly oxygenated structures. researchgate.net

Table 1: Synthesis of a Key Polyoxygenated Intermediate

Starting MaterialReagents/ConditionsProductReference
8-Oxabicyclo[3.2.1]oct-6-en-3-one1. Osmium tetraoxide, t-Butyl hydroperoxide, Tetraethylammonium hydroxide (B78521) 2. Acetonide protection(1R,5S,6S,7R)-6,7-Isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one oup.com
(1R,5S,6S,7R)-6,7-Isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-oneBaeyer-Villiger Oxidation2-(2,3-O-isopropylidene-B-ribofuranosyl)acetic acid lactone oup.com

Synthesis of C-Nucleoside Analogs

The 8-oxabicyclo[3.2.1]octane framework is instrumental in the stereocontrolled synthesis of C-nucleoside analogs, which are important targets in medicinal chemistry due to their potential antiviral and anticancer properties. oup.combeilstein-journals.org A general and stereocontrolled synthesis of chiral C-nucleosides has been developed from non-carbohydrate starting materials, utilizing a common lactonic C-β-glycoside intermediate derived from 8-oxabicyclo[3.2.1]oct-6-en-3-one. oup.com

The key intermediate, 2-(2,3-O-isopropylidene-β-D-ribofuranosyl)acetic acid lactone, can be converted into various C-nucleosides. oup.com For instance, it can be transformed into naturally occurring pseudouridine (B1679824) and its analogs like 2-thiopseudouridine (B1335010) and pseudoisocytidine. oup.com The synthesis of showdomycin has also been achieved through this intermediate. oup.com

Another approach involves the synthesis of novel C-nucleoside analogs bearing a quaternary anomeric carbon and a 1,2,3-triazole nucleobase, starting from a C-1 alkynyl furanoside derived from the bicyclic system. rsc.org

Precursor for Complex Natural Product Cores (e.g., Dictyoxetane, Sesterterpenoids, Neolignans)

The 8-oxabicyclo[3.2.1]octane skeleton is a key precursor for the synthesis of various complex natural product cores.

Dictyoxetane: A method for the synthesis of the 2,7-dioxatricyclo[4.2.1.0(3,8)]nonane ring system, characteristic of the marine diterpene dictyoxetane, has been developed. researchgate.net This strategy utilizes a dipolar cycloaddition of a 3-oxidopyrylium salt to construct the carbon skeleton. researchgate.net

Sesterterpenoids: The 6-oxabicyclo[3.2.1]octane system is a feature of some rearranged eudesmane-type sesquiterpenoids. wiley.com The 8-oxabicyclo[3.2.1]octane framework can serve as a starting point for the synthesis of these complex structures. Bioinspired total syntheses of sesterterpenoids have been achieved, sometimes mimicking proposed biosynthetic pathways. researchgate.net

Neolignans: Several bicyclo[3.2.1]octanoid neolignans have been isolated from natural sources like Piper crocatum and Ocotea aciphylla. researchgate.netresearchgate.net The synthesis of these complex molecules often relies on building blocks derived from or related to the 8-oxabicyclo[3.2.1]octane system. For example, the total synthesis of two naturally occurring bicyclo[3.2.1]octanoid neolignans has been reported. acs.org

Scaffold for Diversity-Oriented Synthesis and Analogue Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule libraries for high-throughput screening and drug discovery. cam.ac.ukscispace.com The rigid and polyfunctional nature of the 8-oxabicyclo[3.2.1]octane scaffold makes it an excellent starting point for DOS. mdpi.comfrontiersin.org

By applying different reaction conditions and reagents to the 8-oxabicyclo[3.2.1]octane core, a wide range of molecular architectures can be generated. cam.ac.uk This allows for the exploration of chemical space around a privileged scaffold, which can lead to the discovery of new bioactive compounds. mdpi.comfrontiersin.org For example, the 6,8-dioxa-3-azabicyclo[3.2.1]octane core, a related structure, has been used to generate libraries of peptidomimetics. mdpi.comfrontiersin.org

The ability to introduce appendage, stereochemical, and skeletal diversity from a single starting scaffold is a key advantage of using the 8-oxabicyclo[3.2.1]octane system in DOS. mdpi.com

Preparation of Polyfunctionalized Heptane (B126788) and Other Carbocyclic Building Blocks

The 8-oxabicyclo[3.2.1]octane ring system can be readily transformed into various polyfunctionalized carbocyclic building blocks, including heptane derivatives. Ring-opening reactions of the bicyclic ether can lead to highly functionalized cycloheptane (B1346806) and other carbocyclic structures.

For example, the reaction of 2,2,3,4-tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene, derived from the cyclocondensation of furan (B31954) and tetrachlorocyclopropene (B25203), serves as a key intermediate for constructing bicyclo[5.4.0]undecane synthons. researchgate.net This demonstrates how the initial bicyclic framework can be elaborated into larger and more complex carbocyclic systems.

Synthesis of Trifluoromethylated Compounds

The introduction of a trifluoromethyl (CF3) group can significantly modulate the biological activity of a molecule. nii.ac.jp The 8-oxabicyclo[3.2.1]octane framework has been utilized in the synthesis of novel trifluoromethylated compounds.

A method has been developed for the synthesis of 1-(trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives through a base-mediated oxidopyrylium [5+2] cycloaddition. nii.ac.jp The precursor, a CF3-substituted oxidopyrylium species, is generated from furfural (B47365) via trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3) and a subsequent Achmatowicz reaction. nii.ac.jp This approach allows for the creation of complex bridged compounds bearing a trifluoromethyl group.

Another strategy involves the synthesis of 3-trifluoromethylated 8-oxabicyclo[3.2.1]octa-2,6-dienes. acs.org The Togni reagent can be used for the trifluoromethylation of enamine compounds, which can then be converted to trifluoromethylated 2H-azirines. beilstein-journals.org

Table 2: Examples of Trifluoromethylated Compounds Synthesized from 8-Oxabicyclo[3.2.1]octane Precursors

Precursor GenerationCycloaddition/ReactionProduct TypeReference
Trifluoromethylation of furfural followed by Achmatowicz reaction to form a 6-acetoxypyranone.Base-mediated oxidopyrylium [5+2] cycloaddition with an alkene.1-(Trifluoromethyl)-8-oxabicyclo[3.2.1]oct-3-en-2-one derivatives nii.ac.jp
Not specifiedReaction of 3-trifluoromethylated pyrylium (B1242799) with furan.3-Trifluoromethylated 8-oxabicyclo[3.2.1]octa-2,6-dienes acs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-Oxabicyclo[3.2.1]octa-2-ene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves ring-closing strategies such as intramolecular Diels-Alder reactions or photochemical cyclization. For example, bicyclic ethers with similar frameworks (e.g., 8-azabicyclo derivatives) are synthesized via acid-catalyzed cyclization of pre-organized precursors . Key optimization parameters include:

  • Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states.
  • Temperature control : Low temperatures (0–25°C) to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) to enhance cyclization efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions. Coupling constants (e.g., J = 8–10 Hz for bridgehead protons) distinguish stereochemistry .
  • IR spectroscopy : C-O-C stretching (~1100 cm⁻¹) validates the oxabicyclic ether moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula and fragments (e.g., loss of CO from the oxabicyclic ring) .
  • X-ray crystallography : Resolves ambiguities in stereochemical assignments for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer :

  • Comparative analysis : Cross-reference NMR data (e.g., NOESY for spatial proximity) with computational models (DFT-optimized geometries) .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive proof of stereochemistry, as seen in related bicyclo[2.2.2]octane systems .
  • Dynamic NMR (DNMR) : Detects ring-flipping or conformational exchange in solution, which may explain conflicting coupling constants .

Q. What experimental designs are effective for studying the reactivity of this compound in catalytic asymmetric synthesis?

  • Methodological Answer :

  • Chiral catalyst screening : Test palladium or organocatalysts (e.g., cinchona alkaloids) for enantioselective functionalization .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps.
  • Substrate scope analysis : Vary substituents (e.g., electron-withdrawing groups) to assess steric and electronic effects on reactivity .

Q. How can computational chemistry predict the thermodynamic stability and regioselectivity of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Compute strain energies (e.g., using B3LYP/6-31G*) to compare stability across bicyclic analogs .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar media).
  • NBO analysis : Identify hyperconjugative interactions (e.g., n→σ* in the ether bridge) influencing regioselectivity .

Q. What strategies address discrepancies in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :

  • Data validation : Cross-check experimental calorimetry results with ab initio calculations (e.g., G4 theory) .
  • Error analysis : Quantify uncertainties in combustion experiments (e.g., purity assessments via GC-MS) .
  • Literature reconciliation : Compile datasets from multiple sources (e.g., NIST Chemistry WebBook) to identify systematic biases .

Key Notes

  • Methodological Rigor : Answers integrate synthesis, characterization, and computational protocols from peer-reviewed studies .
  • Data Gaps : Limited direct data on this compound necessitated extrapolation from structural analogs .

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